molecular formula C15H21NO4 B558244 Boc-4-methyl-L-phenylalanine CAS No. 80102-26-7

Boc-4-methyl-L-phenylalanine

Cat. No. B558244
CAS RN: 80102-26-7
M. Wt: 279,34 g/mole
InChI Key: JYRWNPUFECDJCX-LBPRGKRZSA-N
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Description

Boc-4-methyl-L-phenylalanine is a type of amino acid derivative . It is used as an active pharmaceutical intermediate and is also an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of Boc-4-methyl-L-phenylalanine is C15H21NO4 . Its molecular weight is 279.33 . The SMILES string representation is Cc1ccc(CC@HOC(C)(C)C)C(O)=O)cc1 .


Physical And Chemical Properties Analysis

Boc-4-methyl-L-phenylalanine has an assay of ≥98.0% (TLC) . Its optical activity is [α]20/D +16±2°, c = 1% in methanol . The melting point is 84-88 °C .

Scientific Research Applications

  • Photoactivatable Analogues of Phenylalanine : Boc-protected derivatives have been used to create photoactivatable, carbene-generating analogues of phenylalanine. These compounds have applications in studying protein synthesis and biological activity in systems like Escherichia coli tRNAPhe (Baldini et al., 1988).

  • Conformationally-constrained Phosphotyrosyl Mimetics : Syntheses of Boc-protected amino acid analogues, like N-Boc 4-(diethylphosphono)-(α-methyl)phenylalanine, have been reported for use in studying cellular signal transduction processes (Oishi et al., 2004).

  • Native Chemical Ligation at Phenylalanine : Boc-protected amino acids have been utilized in the synthesis of compounds like erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This method has broad applications in peptide and protein synthesis (Crich & Banerjee, 2007).

  • Radioiodination in Peptide Synthesis : N-Boc-protected phenylalanine derivatives have been synthesized and radioiodinated for use in peptide synthesis. This approach is significant for the preparation of radiolabeled phenylalanine derivatives (Wilbur et al., 1993).

  • Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine has been prepared from N-Boc-4-Iodophenylalanine, which is crucial for producing specific amino acid derivatives (Hartman & Halczenko, 1991).

  • Synthesis of Diverse Phenylalanine Derivatives : Methods have been developed for synthesizing a library of Boc-protected l-phenylalanines with various functionalities, which can alter the electronic and steric properties of the resulting amino acid derivatives (Illuminati et al., 2022).

  • Synthesis and Resolution of Boc-L-Methylphenylalanines : Boc-L-methylphenylalanines have been synthesized and resolved, showing importance in drug research, including in the development of anti-hypertension drugs and peptide receptor antagonists (Xiao, 2008).

Safety And Hazards

Boc-4-methyl-L-phenylalanine is classified as a combustible solid . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRWNPUFECDJCX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375790
Record name N-Boc-4-Methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-Methyl-L-phenylalanine

CAS RN

80102-26-7
Record name N-Boc-4-Methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-4-methyl-L-phenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kersemans, J Mertens… - Journal of Labelled …, 2010 - Wiley Online Library
… The ester formation of commercially available N-Boc-4-methyl-l-phenylalanine with tert-butyl 2,2,2-trichloroacetimidate by the described method yielded L-4-tert-butoxycarbonylamino-3-…
P Geerlings - researchgate.net
… (N-Boc-2-methyl-L-phenylalanine tButyl ester) and (S)-4-tertButoxycarbonylamino-3-o-tolyl-propionic acid tert-butyl ester (N-Boc-4methyl-L-phenylalanine tButyl ester) 2.2 (S)-3-(2-…
Number of citations: 0 www.researchgate.net
NA Noureldin, J Richards, H Kothayer, MM Baraka… - RSC …, 2022 - pubs.rsc.org
… Prepared from 5-(2-(4-(dimethylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl)-1,3,4-thiadiazol-2-amine (14) (0.11 g, 0.38 mmol) and N-Boc 4-methyl-L-phenylalanine (0.106 g, 0.42 mmol…
Number of citations: 5 pubs.rsc.org

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